molecular formula C23H21N3O3S B2844016 N-(thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide CAS No. 1206986-86-8

N-(thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide

Cat. No. B2844016
CAS RN: 1206986-86-8
M. Wt: 419.5
InChI Key: AAGIAPOXEHDCOL-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various research studies to investigate its mechanism of action and biochemical effects.

Scientific Research Applications

Molecular Interaction and Conformational Analysis

The interaction of similar compounds with cannabinoid receptors has been extensively studied. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method revealed four distinct conformations, suggesting the steric binding interaction with the receptor is dominated by specific aromatic ring moieties. This detailed study provides insights into how similar compounds, including N-(thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide, might interact with biological targets (Shim et al., 2002).

Orexin Receptor Antagonism and Metabolism

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a compound under development for insomnia treatment due to its novel orexin 1 and 2 receptor antagonist properties. The disposition and metabolism of this compound have been closely studied in humans, showing almost complete elimination over a nine-day period, predominantly via feces. This research highlights the importance of understanding the metabolic pathways and elimination mechanisms of similar compounds for their development as therapeutic agents (Renzulli et al., 2011).

Antibacterial and Antifungal Properties

Compounds with the thiazole-aminopiperidine structure have been synthesized and evaluated for their antibacterial and antifungal properties. One study focusing on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated significant activity against Mycobacterium tuberculosis, showcasing the potential of similar compounds in treating bacterial infections (Jeankumar et al., 2013).

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c27-21(25-23-24-11-14-30-23)15-9-12-26(13-10-15)22(28)20-16-5-1-3-7-18(16)29-19-8-4-2-6-17(19)20/h1-8,11,14-15,20H,9-10,12-13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGIAPOXEHDCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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